molecular formula C97H167N23O22S3 B141904 Ranalexin CAS No. 155761-99-2

Ranalexin

货号 B141904
CAS 编号: 155761-99-2
分子量: 2103.7 g/mol
InChI 键: NSOITZIGPJTCMQ-KCXFZFQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ranalexin is a potent antimicrobial peptide (AMP) produced in the skin of the American bullfrog, Rana catesbeiana . It is a 20-residue peptide that displays antimicrobial activity . This peptide contains two cysteine residues in positions 14 and 20 linked by a disulphide bridge .


Synthesis Analysis

The coding sequence, which corresponds to the mature antimicrobial peptide ranalexin, was chemically synthesized with preferred codons for expression in Escherichia coli . It was cloned into the vector pET32c (+) to express a thioredoxin-ranalexin fusion protein which was produced in soluble form in E. coli BL21 (DE3) induced under optimized conditions . After two purification steps through affinity chromatography, about 1 mg of the recombinant ranalexin was obtained from 1 L of culture .


Chemical Reactions Analysis

Ranalexin is known for its strong antimicrobial activity against Gram-positive bacteria with a rapid bactericidal mode of action . The short plasma half-life in vivo is a general disadvantage of AMPs consisting of L-amino acids .


Physical And Chemical Properties Analysis

Mass spectrometrical analysis of the purified recombinant ranalexin demonstrated its identity with ranalexin . The purified recombinant ranalexin is biologically active .

科学研究应用

抗菌性能和潜力

  1. 重组Ranalexin生产和抗菌活性:Ranalexin是一种来自青蛙的阳离子肽,具有强大的抗微生物特性。在毕赤酵母中生产的重组形式对大肠杆菌和耐甲氧西林金黄色葡萄球菌(MRSA)表现出显著的杀菌活性。当与多粘菌素B或利奈唑等抗生素结合时,特别有效,表明具有对多药耐药细菌的治疗潜力 (Aleinein, Schäfer, & Wink, 2014)

  2. 协同消毒特性:Ranalexin与溶葡球菌素结合时,对MRSA表现出协同抗菌活性。这种组合可能作为对MRSA的有效局部消毒剂或脱敏剂,为传统治疗提供替代方案 (Desbois, Lang, Gemmell, & Coote, 2010)

  3. 增强的抗微生物活性和药代动力学:已经探索了对ranalexin的改性,例如合成由d-氨基酸组成的danalexin。Danalexin在体内的生物分布和在体内的保留得到改善,特别是在肾脏中,同时保持对革兰氏阳性和选择性革兰氏阴性细菌的强抗菌活性。这表明了增强治疗应用的潜力 (Domhan et al., 2019)

  4. 在伤口和全身感染治疗中的潜力:Ranalexin与溶葡球菌素结合,在动物模型中对伤口和全身MRSA感染显示出疗效。这表明了将其纳入敷料或作为治疗药物治疗耐药葡萄球菌感染的潜力 (Desbois, Gemmell, & Coote, 2010)

  5. 通过脂肽化改性以增强活性:通过用饱和脂肪酸替代ranalexin中的氨基酸,研究人员开发了具有增强抗菌活性和改善药代动力学的脂肽衍生物。这些衍生物对革兰氏阳性和革兰氏阴性细菌,包括多耐药菌株,表现出强大的活性,并在血液循环中延长 (Domhan et al., 2018)

治疗隐孢子虫感染的潜力

  1. 抗隐孢子虫活性:Ranalexin对引起胃肠疾病的隐孢子虫(Cryptosporidium parvum)显示出中等的体外活性。当与拉萨洛西特和阿奇霉素等其他化合物结合使用时,表现出增强的效果,表明在治疗隐孢子虫感染中具有潜力 (Giacometti, Cirioni, Barchiesi, & Scalise, 2000)

内毒素血症的治疗疗效

  1. 在感染性休克治疗中的应用:Ranalexin已在大鼠感染性休克模型中进行了测试,显示出显著降低死亡率和细菌生长,以及抗内毒素和抗炎作用。这表明其在治疗感染性休克中的潜力 (Ghiselli et al., 2001)

在抗菌研究中的应用

  1. 药物耐药研究中的功能关联网络:使用系统范围的功能关联网络方法研究了Ranalexin在MRSA中的作用方式以及其与药物耐药机制的相互作用。这项研究为针对耐药性金黄色葡萄球菌的新型治疗策略的开发提供了见解 (Overton et al., 2011)

Ranalexin在生物技术中的作用

  1. 植物组织培养中的根分泌:研究已经探讨了通过烟草毛根的根分泌产生Ranalexin。这种方法展示了植物组织培养作为Ranalexin和其他抗菌肽的替代生产系统的潜力 (Aleinein, Schäfer, & Wink, 2015)

未来方向

Infections caused by multidrug-resistant bacteria are a global emerging problem. New antibiotics that rely on innovative modes of action are urgently needed . Despite strong antimicrobial activity against Gram-positive bacteria, ranalexin shows disadvantages such as poor pharmacokinetics . To tackle these problems, a ranalexin derivative consisting exclusively of d-amino acids (named danalexin) was synthesized and compared to the original ranalexin for its antimicrobial potential and its biodistribution properties in a rat model .

属性

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-7,10-bis(4-aminobutyl)-13-[(1R)-1-hydroxyethyl]-19-methyl-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOITZIGPJTCMQ-KCXFZFQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)C(C)C)[C@@H](C)O)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H167N23O22S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165963
Record name Ranalexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2103.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranalexin

CAS RN

155761-99-2
Record name Ranalexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155761992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranalexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
882
Citations
DP Clark, S Durell, WL Maloy, M Zasloff - Journal of Biological Chemistry, 1994 - Elsevier
… -Northern and analogsof Ranalexin, we have determined that Ranalexin blot analysis and … activity which can be mitigated onstrated Ranalexin mRNA expression in granular glands of …
Number of citations: 271 www.sciencedirect.com
RA Aleinein, R Hamoud, H Schäfer, M Wink - Applied microbiology and …, 2013 - Springer
… ranalexin was obtained from 1 L of culture. Mass spectrometrical analysis of the purified … ranalexin demonstrated its identity with ranalexin. The purified recombinant ranalexin is …
Number of citations: 30 link.springer.com
AP Desbois, CG Gemmell, PJ Coote - International journal of antimicrobial …, 2010 - Elsevier
… , ranalexin with lysostaphin is proven to be non-toxic at antibacterial concentrations. In human serum, ranalexin … In a rabbit model of wound infection, ranalexin with lysostaphin reduced …
Number of citations: 74 www.sciencedirect.com
HM Jindal, CF Le, MY Mohd Yusof, RD Velayuthan… - PloS one, 2015 - journals.plos.org
Antimicrobial peptides (AMPs) represent promising alternatives to conventional antibiotics in order to defeat multidrug-resistant bacteria such as Streptococcus pneumoniae. In this study…
Number of citations: 71 journals.plos.org
S Graham, PJ Coote - Journal of antimicrobial chemotherapy, 2007 - academic.oup.com
… concentrations of lysostaphin and the peptides ranalexin, dermaseptin S3(1-16… ranalexin was also determined by viable cell counts. The efficacy of combined lysostaphin and ranalexin …
Number of citations: 57 academic.oup.com
C Domhan, P Uhl, A Meinhardt, S Zimmermann… - International journal of …, 2018 - Elsevier
… In time–kill studies, it was clearly shown that ranalexin and the lipopeptide … ranalexin and its derivatives were performed for the first time. Here it was demonstrated that ranalexin is …
Number of citations: 29 www.sciencedirect.com
E Vignal, A Chavanieu, P Roch… - European journal of …, 1998 - Wiley Online Library
… Ranalexin was chemically synthesised and close antimicrobial activities were measured for the reduced and oxidised forms. The solution structure of ranalexin … forms of ranalexin are …
Number of citations: 46 febs.onlinelibrary.wiley.com
C Domhan, P Uhl, C Kleist, S Zimmermann, F Umstätter… - Molecules, 2019 - mdpi.com
… of ranalexin with d-amino acids (hereinafter named danalexin). Danalexin and ranalexin were … We found that danalexin retains the spectrum of antibacterial efficacy of ranalexin. The …
Number of citations: 22 www.mdpi.com
AP Desbois, S Lang, CG Gemmell… - Journal of applied …, 2010 - academic.oup.com
Aims: To characterize the antibacterial synergy of the antimicrobial peptide, ranalexin, used in combination with the anti‐staphylococcal endopeptidase, lysostaphin, against methicillin‐…
Number of citations: 29 academic.oup.com
AP Desbois, A Sattar, S Graham… - Journal of …, 2013 - academic.oup.com
… for investigating the potential of ranalexin/lysostaphin for nasal decolonization of MRSA. The aim of the present study was to evaluate the effectiveness of ranalexin/lysostaphin in a …
Number of citations: 17 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。